3-Methylhept-4-yn-3-ol

Description

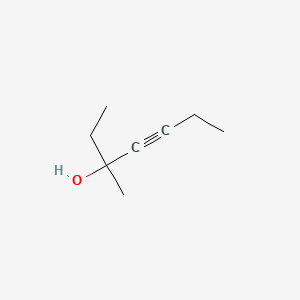

Structure

3D Structure

Properties

IUPAC Name |

3-methylhept-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXNDOUSGSHEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499217 | |

| Record name | 3-Methylhept-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71065-39-9 | |

| Record name | 3-Methylhept-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylhept 4 Yn 3 Ol and Its Analogues

Traditional Alkynylation Strategies for Propargylic Alcohols

Traditional approaches to constructing the carbon skeleton of 3-methylhept-4-yn-3-ol rely on the nucleophilic addition of an alkyne-derived carbanion to a ketone. These methods are robust and widely used for preparing racemic mixtures of tertiary propargylic alcohols.

The Grignard reaction is a cornerstone of C-C bond formation. The synthesis of this compound via this method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable ketone. Specifically, the reaction can be performed by adding pent-1-ynylmagnesium bromide to butan-2-one.

The process begins with the deprotonation of a terminal alkyne, 1-pentyne (B49018), using a stronger Grignard reagent like ethylmagnesium bromide to form the pent-1-ynylmagnesium bromide. This acetylenic Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of butan-2-one. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final product, this compound. The reactivity in these additions is often explained by the formation of a magnesium chelate intermediate, which helps to stabilize the transition state. stackexchange.com The use of excess Grignard reagent can sometimes lead to side reactions, such as addition to the alkyne itself, although this is more common with simpler propargylic alcohols. ccl.net

Reaction Scheme for Grignard Synthesis

Step 1: Formation of Acetylenic Grignard Reagent CH₃CH₂C≡CH + CH₃CH₂MgBr → CH₃CH₂C≡CMgBr + C₂H₆

Step 2: Nucleophilic Addition to Ketone CH₃CH₂C≡CMgBr + CH₃C(O)CH₂CH₃ → (CH₃CH₂C≡C)(CH₃)(CH₂CH₃)COMgBr

Step 3: Acidic Workup (CH₃CH₂C≡C)(CH₃)(CH₂CH₃)COMgBr + H₃O⁺ → this compound + Mg²⁺ + Br⁻ + H₂O

Similar to the Grignard approach, the addition of other metal acetylides to ketones provides a direct route to tertiary propargylic alcohols. This strategy involves generating a nucleophilic acetylide anion from a terminal alkyne using a strong base, followed by its reaction with a ketone. Common bases for deprotonating 1-pentyne include sodium amide (NaNH₂) or lithium diisopropylamide (LDA). thieme-connect.de

The resulting sodium or lithium pentynilide is then added to butan-2-one. The reaction mechanism is a direct nucleophilic attack on the carbonyl carbon. This method is highly effective for synthesizing a wide range of propargylic alcohols. thieme-connect.deresearchgate.net The choice of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the reactivity and, in some cases, the stereoselectivity of the addition, although for the synthesis of a racemic product, this is less critical. The use of zinc acetylides, often generated in situ, has also been shown to be effective for additions to aldehydes and ketones. organic-chemistry.org

Stereoselective Approaches in the Synthesis of this compound and Chiral Alkynol Derivatives

The structure of this compound contains a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). The development of synthetic methods that can selectively produce one enantiomer over the other is a significant goal in modern organic synthesis, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.

Enantioselective synthesis aims to create a single enantiomer of a chiral product from achiral or racemic starting materials. nih.gov This can be achieved either by directly forming the desired stereocenter in an asymmetric fashion or by separating a racemic mixture in a process known as resolution. These strategies are crucial for accessing optically active propargylic alcohols, which are valuable intermediates in asymmetric synthesis. organic-chemistry.orgacs.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity. For the synthesis of enantiopure this compound, the most common biocatalytic approach is the kinetic resolution of a racemic mixture. nih.gov In this process, an enzyme, typically a lipase (B570770), selectively catalyzes the reaction of one enantiomer of the alcohol, leaving the other unreacted and thus enantiomerically enriched. mdpi.commdpi.com

Lipases such as Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia lipase (PSL-C), and Amano Lipase AK are frequently used to catalyze the acylation of the racemic alcohol with an acyl donor like vinyl acetate (B1210297). mdpi.comnih.govmdpi.com The enzyme's chiral active site preferentially binds one enantiomer, leading to its selective conversion to an ester. The resulting mixture of the esterified enantiomer and the unreacted alcohol enantiomer can then be separated chromatographically. While highly effective, a standard kinetic resolution is limited to a maximum theoretical yield of 50% for a single enantiomer. mdpi.com

To overcome this limitation, Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with a compatible catalyst that continuously racemizes the slower-reacting enantiomer of the starting material. mdpi.com This in-situ racemization allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.com For propargylic alcohols, this often involves pairing a lipase with a metal catalyst, such as a vanadium or ruthenium complex, which facilitates the racemization of the unacylated alcohol. mdpi.com

| Enzyme | Substrate Type | Reaction | Selectivity (E-value) | Reference |

|---|---|---|---|---|

| Amano Lipase AK (from Pseudomonas fluorescens) | trans-Flavan-4-ols | Acetylation | >200 | mdpi.com |

| Lipase from Pseudomonas cepacia (PSL-C) | 1,2-Diols with Quaternary Center | Acylation | Good (E = 40) | nih.gov |

| Amano Lipase PS | Bicyclic Acetate Precursor | Hydrolysis | Good (e.r. 96:4) | mdpi.com |

| Candida antartica Lipase A (CAL-A) | Tertiary Alcohols | DKR with V-catalyst | High (ee >99%) | mdpi.com |

Direct asymmetric synthesis provides a more atom-economical route to enantiopure propargylic alcohols by creating the stereocenter selectively in a single step. This is typically achieved through the use of a chiral catalyst, which is a complex formed from a metal and a chiral organic molecule (ligand). rsc.org

The catalytic asymmetric addition of terminal alkynes to carbonyl compounds is a well-developed field. organic-chemistry.org A prominent example is the work by Carreira and others, who demonstrated that a catalyst system composed of zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand, such as (+)-N-methylephedrine, can facilitate the addition of terminal alkynes to aldehydes and ketones with high enantioselectivity. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a chiral zinc-alkoxide-acetylide complex that activates the ketone and directs the nucleophilic attack of the alkyne from a specific face, leading to the preferential formation of one enantiomer. nih.gov

A variety of other metal-ligand systems have been successfully employed for this transformation. Chiral BINOL ligands in combination with indium or titanium salts, and ProPhenol ligands with zinc reagents, have also proven effective in catalyzing the asymmetric alkynylation of carbonyls, yielding chiral propargylic alcohols in high enantiomeric excess (ee). organic-chemistry.orgacs.org These methods are highly versatile and can tolerate a wide range of functional groups on both the alkyne and the ketone. organic-chemistry.orgresearchgate.net

| Metal Source | Chiral Ligand | Carbonyl Substrate | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ | (+)-N-Methylephedrine | Aldehydes | Up to 99% | organic-chemistry.org |

| In(III)/InBr₃ | (R)-BINOL | Aldehydes | 83-99% | thieme-connect.deorganic-chemistry.org |

| Ti(OiPr)₄ | BINOL | Aldehydes | High | organic-chemistry.org |

| Cu(I) Salts | (S,S,Ra)-UCD-Phim / StackPhos (P,N Ligands) | Quinolones | Up to 98% | researchgate.net |

| Dimethylzinc | (S,S)-ProPhenol | Aldehydes | Good to Excellent | acs.org |

Enantioselective and Diastereoselective Synthetic Pathways.[4],[5],[6],[7],[8],

Transition Metal-Catalyzed Approaches in the Preparation of this compound Frameworks.

Transition metals have proven indispensable in the formation of carbon-carbon bonds, enabling the construction of complex cyclic and acyclic systems. In the context of synthesizing this compound analogues, these metals catalyze a diverse array of transformations, including cyclization, functionalization, and coupling reactions.

Dicobalt Hexacarbonyl Complex Mediated Cyclization Reactions from Related Enynes.

One of the most prominent methods for the synthesis of cyclopentenones from enynes is the Pauson-Khand reaction (PKR). nih.govresearchgate.net This formal [2+2+1] cycloaddition involves an alkyne, an alkene, and carbon monoxide, mediated by a dicobalt hexacarbonyl complex, to yield a cyclopentenone. nih.gov The intramolecular version of this reaction is particularly powerful for constructing bicyclic systems and has been widely applied in the total synthesis of natural products. nih.govmdpi.com

The reaction is initiated by the formation of a stable hexacarbonyldicobalt complex with the alkyne moiety of an enyne substrate. Upon heating or promotion with an N-oxide, a molecule of carbon monoxide dissociates, allowing for the coordination of the alkene. Subsequent migratory insertion steps lead to the formation of a cobaltacycle, which then undergoes carbonyl insertion and reductive elimination to afford the final cyclopentenone product. wikipedia.orguwindsor.ca The intramolecular PKR of enynol substrates, which are structurally related to this compound, provides a direct route to functionalized bicyclic cyclopentenones.

The versatility of the Pauson-Khand reaction is demonstrated in its application to a wide range of enyne substrates. The reaction conditions can be tuned to optimize yields and selectivities. For instance, the use of N-oxides, such as N-methylmorpholine-N-oxide (NMO), can promote the reaction at lower temperatures. nih.gov

| Enyne Substrate | Catalyst/Promoter | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Allyl propargyl ether derivative | Co2(CO)8, TMANO·2H2O | Acetone, air | Bicyclic cyclopentenone | High | nih.gov |

| Carbon-tethered enyne | Co2(CO)8 | Thermal | Bicyclic cyclopentenone | Varies | nih.gov |

| Silyl enol ether of an enynone | Co2(CO)8 | Thermal | Oxygenated bicyclic cyclopentenone | up to 93% | nih.gov |

Other Metal-Promoted Functionalization and Coupling Strategies.

Beyond cobalt-mediated cyclizations, a variety of other transition metals are employed to functionalize and construct analogues of this compound. These methods often involve the activation of the alkyne or the hydroxyl group to facilitate carbon-carbon bond formation.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been shown to be effective in the cyclization of enynes. For example, a ruthenium-catalyzed hydrative cyclization of 1,5-enynes can produce cyclopentanone (B42830) derivatives. organic-chemistry.org This transformation proceeds through the formation of a ruthenium vinylidene intermediate, followed by hydration and intramolecular Michael addition. organic-chemistry.org Furthermore, ruthenium catalysts can promote the hydroalkynylative cyclization of 1,6-enynes to yield highly substituted five-membered rings. nih.gov

| Substrate | Catalyst | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,5-Enyne with a terminal alkyne | [(p-cymene)RuCl2]2 / dppm | Hydrative cyclization | Cyclopentanone derivative | up to 80% | organic-chemistry.org |

| 1,6-Enyne | Ruthenium complex | Hydroalkynylative cyclization | Substituted five-membered ring | Good | nih.gov |

Palladium-Catalyzed Coupling Reactions: Palladium catalysis is a powerful tool for the formation of C-C bonds, and it has been extensively used in the synthesis of enynes, which can be precursors to more complex molecules. The Sonogashira coupling, a palladium-catalyzed cross-coupling of terminal alkynes with vinyl or aryl halides, is a classic method for enyne synthesis. organic-chemistry.org More advanced palladium-catalyzed methods allow for the direct coupling of two different alkynes to form 1,3-enynes with high regio- and stereoselectivity. nih.govnih.gov These reactions often employ specific ligands to control the selectivity of the coupling. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Terminal alkyne | Internal alkyne | Pd(OAc)2 / P,N-ligand | 1,3-Enyne | High regio- and stereoselectivity | nih.gov |

| Terminal alkyne | Vinyl iodide | CuI / N,N-dimethylglycine | Conjugated enyne | Good to excellent yields | organic-chemistry.org |

Rhodium-Catalyzed Additions: Rhodium catalysts are effective in mediating the addition of organoboronic acids to unsaturated systems. The rhodium-catalyzed conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated carbonyl compounds provides a route to functionalized products. researchgate.netorganic-chemistry.org This methodology can be extended to the addition to ynones, which are structurally related to oxidized forms of this compound, to generate stereodefined trisubstituted alkenes. nih.gov The presence of a chiral ligand can render these additions enantioselective. nih.gov

| Substrate | Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated amide | Arylboronic acid | Rh(acac)(CH2CH2)2 / (S)-binap | β-Aryl amide | up to 93% ee | organic-chemistry.org |

| α,β-Unsaturated pyridyl sulfone | Organoboronic acid | Rhodium / chiraphos | Chiral sulfone | High ee | nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Methylhept 4 Yn 3 Ol

Strategic Functional Group Interconversions of the Propargylic Alcohol Moiety.

The propargylic alcohol group in 3-methylhept-4-yn-3-ol is a versatile handle for a variety of chemical modifications, including oxidation of the hydroxyl group, selective reduction of the alkyne, and nucleophilic substitution at the propargylic carbon.

Oxidation Reactions Targeting the Hydroxyl Group.

The oxidation of propargylic alcohols can lead to the formation of α,β-unsaturated carbonyl compounds. However, this compound is a tertiary alcohol, which means it lacks a hydrogen atom on the carbon bearing the hydroxyl group. Consequently, it is resistant to direct oxidation under standard conditions that typically convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. chemistrysteps.commintlify.app Reagents like Jones reagent (a mixture of chromium trioxide in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC) will not directly oxidize the tertiary alcohol functionality of this compound to a ketone. chemistrysteps.commintlify.appwikipedia.org

However, under certain acidic conditions, tertiary propargylic alcohols can undergo a Meyer-Schuster rearrangement, which is an acid-catalyzed isomerization to an α,β-unsaturated ketone. While not a direct oxidation of the alcohol, this rearrangement represents a significant transformation pathway for this class of compounds.

Selective Reduction Reactions of the Alkyne Functionality.

The internal alkyne of this compound can be selectively reduced to either a cis- or trans-alkene, providing stereochemical control in synthetic routes.

Reduction to cis-alkenes: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) allows for the syn-addition of hydrogen across the triple bond, yielding the corresponding (Z)-3-methylhept-4-en-3-ol. libretexts.orgmasterorganicchemistry.comlibretexts.org This catalyst is deactivated to prevent the further reduction of the alkene to an alkane. libretexts.orglibretexts.org

Reduction to trans-alkenes: The use of sodium metal in liquid ammonia (B1221849) provides a method for the anti-addition of hydrogen, resulting in the formation of (E)-3-methylhept-4-en-3-ol. ucalgary.cakhanacademy.orgbyjus.comjove.commasterorganicchemistry.com This reaction proceeds through a dissolving metal reduction mechanism, where single electron transfers from the sodium atom lead to a radical anion intermediate, ultimately yielding the more stable trans-alkene. ucalgary.cabyjus.com

| Reagent | Product | Stereochemistry |

|---|---|---|

| H₂, Lindlar's Catalyst | (Z)-3-methylhept-4-en-3-ol | cis (syn-addition) |

| Na, NH₃ (l) | (E)-3-methylhept-4-en-3-ol | trans (anti-addition) |

Nucleophilic Substitution Reactions at the Propargylic Carbon Center.

The hydroxyl group of this compound can be replaced by a variety of nucleophiles. Due to the stability of the resulting propargylic carbocation, these reactions often proceed through an SN1-type mechanism. Gold-catalyzed reactions are particularly effective for activating the propargylic alcohol for nucleophilic attack. nih.gov

Organocuprates, also known as Gilman reagents, are also capable of effecting nucleophilic substitution on propargylic substrates. organicchemistrytutor.com These reagents can provide a route to introduce alkyl or aryl groups at the propargylic position, although the reaction with tertiary alcohols can sometimes be challenging. wikipedia.org

Intramolecular Cyclization and Rearrangement Chemistry.

The presence of both an alkyne and an alcohol functionality within the same molecule allows for a rich variety of intramolecular reactions, leading to the formation of cyclic structures and rearranged products.

Pericyclic Reactions and Cycloaddition Processes involving the Alkynol System.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org While specific examples involving this compound are not extensively documented, the propargylic alcohol motif can participate in several types of pericyclic reactions.

acs.orgacs.org-Sigmatropic Rearrangements: Derivatives of propargylic alcohols can undergo acs.orgacs.org-sigmatropic rearrangements, such as the Claisen rearrangement. wikipedia.orgnih.gov For instance, a vinyl ether of this compound could potentially rearrange upon heating to form a γ,δ-unsaturated carbonyl compound. nih.govnih.gov Gold(I) complexes have been shown to catalyze acs.orgacs.org-sigmatropic rearrangements of propargylic esters and ethers. acs.org

Intramolecular [4+2] Cycloadditions (Diels-Alder Reactions): If the this compound scaffold is incorporated into a molecule containing a diene, an intramolecular Diels-Alder reaction can occur, where the alkyne acts as the dienophile. mdpi.comfao.orglibretexts.org Such reactions are a powerful tool for the construction of complex polycyclic systems. nih.govacs.org

Metal-Catalyzed Cascade Cycloisomerizations Utilizing Alkynol Scaffolds.

Transition metal catalysts, particularly those based on gold and ruthenium, are highly effective in promoting cascade cycloisomerizations of alkynols. These reactions can lead to the rapid assembly of complex molecular architectures from relatively simple starting materials.

Gold-Catalyzed Cyclizations: Gold(I) catalysts are known to activate the alkyne functionality of propargylic alcohols towards nucleophilic attack by the hydroxyl group, initiating a cascade of reactions. This can lead to the formation of various heterocyclic compounds, such as furans. acs.orgmdpi.comrsc.orgorganic-chemistry.orgwikipedia.org For example, under gold catalysis, a propargylic alcohol can cyclize to form a furan (B31954) ring, a transformation that is often rapid and high-yielding. acs.orgmdpi.com Gold catalysts can also be employed in the cycloisomerization of diynes, which could be synthesized from this compound, to form bicyclic compounds. nih.govresearchgate.net

Ruthenium-Catalyzed Cyclizations: Ruthenium catalysts can also promote the cycloisomerization of alkynols. semanticscholar.org These reactions can proceed through different mechanistic pathways, sometimes involving the formation of vinylidene intermediates, to yield a variety of carbocyclic and heterocyclic products. Ruthenium-catalyzed cascade reactions involving C-H activation and annulation with alkynes have also been developed. nih.gov

| Catalyst | Reactant Type | Product Type |

|---|---|---|

| Gold(I) Complexes | Propargylic Alcohols | Furans, Bicyclic Compounds |

| Ruthenium Complexes | Alkynols, Diynes | Carbocycles, Heterocycles |

Formation of Allenic Derivatives from Propargylic Alcohol Precursors

The tertiary propargylic alcohol, this compound, serves as a versatile precursor for the synthesis of various allenic derivatives. The transformation of the propargylic functionality into an allene (B1206475) is a key reaction, often proceeding through rearrangement or substitution pathways.

One of the prominent reactions is the Meyer-Schuster rearrangement, which occurs under acidic conditions. wikipedia.orgsynarchive.com This rearrangement involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group to form an allenol intermediate. This intermediate then tautomerizes to the more stable α,β-unsaturated ketone. wikipedia.org For tertiary propargylic alcohols like this compound, this reaction competes with the Rupe rearrangement, which can lead to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org The choice of catalyst and reaction conditions can influence the outcome. While strong acids have been traditionally used, milder conditions employing transition metal-based catalysts, such as gold or ruthenium complexes, can also facilitate this transformation, often with improved selectivity. wikipedia.orgnih.gov

The reaction of this compound with reagents like thionyl chloride can also lead to the formation of allenic derivatives. While primary and secondary propargylic alcohols typically yield the corresponding propargylic chlorides, tertiary alcohols often undergo an S(_N)1-type reaction. thieme-connect.de The intermediate carbocation is delocalized, leading to the formation of a mixture of the chloroalkyne and the corresponding chloroallene. thieme-connect.de

Furthermore, a direct and stereospecific synthesis of allenes can be achieved through the reduction of propargylic alcohols. For instance, the reaction of a propargylic alcohol with Cp(_2)Zr(H)Cl in the presence of a base can generate allenes in good yield and with high optical purity if a chiral precursor is used. nih.gov This method has been shown to be effective for tertiary propargylic alcohols. nih.gov

Table 1: Representative Reactions for the Formation of Allenic Derivatives from Tertiary Propargylic Alcohols

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Meyer-Schuster Rearrangement | Acid catalyst (e.g., H₂SO₄) or Transition metal catalyst (e.g., Au(I), Ru(II)) | α,β-Unsaturated Ketone | Proceeds via an allenol intermediate; competes with Rupe rearrangement for tertiary alcohols. wikipedia.orgsynarchive.com |

| Reaction with Thionyl Chloride | SOCl₂ | Chloroallene and Chloroalkyne mixture | Occurs via an S(_N)1 mechanism with a delocalized carbocation intermediate. thieme-connect.de |

| Reductive Allenation | Cp₂Zr(H)Cl, Base | Allene | Direct S(_N)2' addition of hydride; can be stereospecific. nih.gov |

Hydrofunctionalization Reactions of the this compound Carbon-Carbon Triple Bond

The carbon-carbon triple bond in this compound is susceptible to a variety of hydrofunctionalization reactions, where an H-X molecule is added across the alkyne. These reactions are of significant interest as they introduce new functional groups and can proceed with high regio- and stereoselectivity.

Selective Hydroamination Reactions

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, is a highly atom-economical method for the synthesis of enamines and imines. The reaction can be catalyzed by a range of metals, including alkali metals, alkaline earth metals, lanthanides, and transition metals. The regioselectivity of the hydroamination of an unsymmetrical internal alkyne like this compound is a key consideration.

For intermolecular hydroamination, the addition of a primary or secondary amine to this compound would be influenced by both steric and electronic factors of the catalyst and the substrates. The tertiary alcohol moiety can exert a significant steric influence, potentially directing the nucleophilic attack of the amine to the less hindered carbon of the alkyne.

Intramolecular hydroamination can also be envisioned if the this compound backbone is appended with an amine functionality. The regioselectivity in such cyclization reactions is often governed by the ability to form a stable cyclic intermediate, with 5-exo-dig and 6-exo-dig cyclizations being common pathways.

While specific studies on the hydroamination of this compound are not prevalent in the searched literature, general principles of alkyne hydroamination provide a framework for predicting its reactivity. Catalysts based on titanium, gold, and lanthanides have shown efficacy in the hydroamination of various internal alkynes.

Table 2: General Catalytic Systems for Alkyne Hydroamination

| Catalyst System | Amine Substrate | Typical Product | General Observations |

|---|---|---|---|

| Titanium-based catalysts | Primary and secondary amines | Enamines or Imines | Often exhibits good regioselectivity based on electronic and steric factors. |

| Gold-based catalysts | Primary and secondary amines, amides | Enamines, Imines, Enamides | Mild reaction conditions and high functional group tolerance. |

| Lanthanide-based catalysts | Primary amines | Imines (via intramolecular cyclization) | Particularly effective for intramolecular hydroamination/cyclization. |

Other Hydrofunctionalization Methodologies

Beyond hydroamination, the carbon-carbon triple bond of this compound is amenable to other hydrofunctionalization reactions, including hydrohalogenation, hydroboration, and hydrosilylation.

Hydrohalogenation , the addition of hydrogen halides (HX), to alkynes can proceed via electrophilic addition. For an internal alkyne like this compound, the regioselectivity will be influenced by the stability of the resulting vinyl cation intermediate. The presence of the tertiary alcohol may also influence the reaction pathway.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the triple bond. The hydroboration of this compound with a borane (B79455) reagent (e.g., BH(_3), 9-BBN) would yield a vinylborane (B8500763) intermediate. Subsequent oxidation with hydrogen peroxide and a base would produce an enol that tautomerizes to a ketone. The regioselectivity is primarily governed by steric factors, with the boron atom adding to the less sterically hindered carbon of the alkyne.

Hydrosilylation , the addition of a silicon-hydrogen bond across the alkyne, is typically catalyzed by transition metals, most commonly platinum complexes. researchgate.netresearchgate.net This reaction can provide access to vinylsilanes, which are versatile synthetic intermediates. For internal alkynes, the regio- and stereoselectivity of hydrosilylation are dependent on the catalyst, the silane, and the substituents on the alkyne. The hydroxyl group of this compound could potentially direct the regioselectivity through coordination to the metal center.

Table 3: Overview of Other Hydrofunctionalization Reactions

| Reaction | Typical Reagents | Intermediate/Product | Key Characteristics |

|---|---|---|---|

| Hydrohalogenation | HCl, HBr, HI | Vinyl Halide | Follows Markovnikov or anti-Markovnikov addition depending on conditions. |

| Hydroboration-Oxidation | 1. Borane (e.g., 9-BBN) 2. H₂O₂, NaOH | Ketone | Anti-Markovnikov hydration; highly regioselective based on sterics. |

| Hydrosilylation | R₃SiH, Pt catalyst | Vinylsilane | Regio- and stereoselectivity are catalyst and substrate dependent. researchgate.netresearchgate.net |

Mechanistic Investigations and Theoretical Studies on 3 Methylhept 4 Yn 3 Ol Transformations

Elucidation of Reaction Mechanisms and Catalytic Cycles

The transformations of 3-Methylhept-4-yn-3-ol can proceed through various pathways, often influenced by the reagents and catalysts employed. The elucidation of these mechanisms involves a combination of experimental techniques and theoretical calculations to map out the entire reaction coordinate, including any catalytic cycles.

A fundamental question in any reaction mechanism is whether it proceeds in a single, continuous step (concerted) or through a series of discrete steps involving one or more intermediates (stepwise). psiberg.comdifferencebetween.comquora.com

Concerted reactions involve the simultaneous breaking and forming of bonds in a single transition state. psiberg.comdifferencebetween.com Such pathways are often highly stereospecific, as the geometry of the transition state dictates the stereochemistry of the product.

For transformations of this compound, such as rearrangements or additions to the alkyne, the distinction between these pathways is critical. For instance, a concerted pericyclic reaction would have different stereochemical implications than a stepwise process involving a carbocation intermediate. Dynamic effects can sometimes complicate this distinction, where a reaction may proceed through a stepwise energy surface but exhibit characteristics of a concerted reaction. nih.gov

In many of the stepwise transformations that tertiary propargylic alcohols like this compound undergo, the formation of reactive intermediates is a key feature. researchgate.netatamanchemicals.com The stability and subsequent reactivity of these intermediates largely determine the final product distribution.

Carbocations: The hydroxyl group of this compound can be protonated or activated by a Lewis acid, followed by the loss of water to generate a tertiary propargylic carbocation. researchgate.netorganic-chemistry.org This carbocation is resonance-stabilized by the adjacent alkyne, leading to an allenyl carbocation. The reaction of this intermediate with nucleophiles can occur at different positions, leading to a variety of products. acs.org For example, the Meyer-Schuster rearrangement of tertiary propargylic alcohols proceeds through such carbocationic intermediates. atamanchemicals.comnih.gov

Radicals: While less common for many of the classical rearrangements, radical intermediates can be involved in certain transformations, particularly those initiated by radical initiators or photolysis.

Organometallic Intermediates: In catalyst-driven reactions, such as those involving transition metals, the formation of organometallic intermediates is central to the catalytic cycle. For instance, gold-catalyzed reactions of propargylic alcohols may involve the formation of gold-alkyne π-complexes that facilitate further transformations. nih.gov

The identification and characterization of these transient species often rely on a combination of spectroscopic methods (in some cases, at low temperatures to trap the intermediate), trapping experiments with specific reagents, and computational modeling.

Understanding Stereochemical Outcomes and Control Elements

As this compound is a chiral molecule, its reactions can lead to the formation of stereoisomeric products. Understanding and controlling the stereochemical outcome is a central theme in modern organic synthesis.

When a reaction creates a new stereocenter in a molecule that already contains one, the resulting products can be diastereomers. If these diastereomers are formed in unequal amounts, the reaction is said to be diastereoselective. wikipedia.orgyoutube.com Enantioselectivity, on the other hand, refers to the preferential formation of one enantiomer over the other when a new chiral center is created from an achiral starting material in the presence of a chiral influence. wikipedia.orgmasterorganicchemistry.com

For reactions of enantiopure this compound, the existing stereocenter at C3 can influence the stereochemical outcome at a new stereocenter, leading to diastereoselectivity. The degree of this influence, known as 1,3-asymmetric induction, depends on the reaction mechanism and the nature of the transition state.

The choice of catalyst and reaction conditions plays a pivotal role in controlling the stereoselectivity of a reaction. Chiral catalysts, in particular, are designed to create a chiral environment around the substrate, favoring the formation of one stereoisomer over others. mdpi.comethz.ch

Catalyst Design: The structure of the catalyst, including the metal center and the surrounding ligands, can be fine-tuned to maximize stereochemical control. For instance, in a hydrogenation reaction, a chiral phosphine (B1218219) ligand on a rhodium or ruthenium catalyst can lead to high enantioselectivity.

Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can significantly impact the stereochemical outcome. Lower temperatures often lead to higher selectivity, as the energy difference between diastereomeric transition states becomes more significant relative to the available thermal energy. The solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical course of the reaction.

The table below illustrates hypothetical diastereomeric ratios (d.r.) for a reaction of this compound under different catalytic conditions, demonstrating the potential impact of catalyst design on stereoselectivity.

| Catalyst | Ligand | Temperature (°C) | Solvent | Diastereomeric Ratio (A:B) |

| Rh(COD)₂BF₄ | (R)-BINAP | 0 | Toluene | 95:5 |

| Rh(COD)₂BF₄ | (S)-BINAP | 0 | Toluene | 5:95 |

| Pd/C | None | 25 | Methanol | 60:40 |

| RuCl₂(PPh₃)₃ | None | 25 | Dichloromethane | 55:45 |

This table is illustrative and provides hypothetical data based on general principles of asymmetric catalysis.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. rsc.orgmdpi.comrsc.org DFT calculations allow for the modeling of molecular structures, transition states, and reaction pathways, providing detailed energetic and geometric information that is often difficult to obtain experimentally. mdpi.com

For the transformations of this compound, DFT studies can be employed to:

Calculate the energies of reactants, products, intermediates, and transition states: This allows for the construction of a detailed potential energy surface for the reaction, helping to distinguish between different possible mechanisms (e.g., concerted vs. stepwise). mdpi.comacs.org

Visualize the three-dimensional structures of transition states: This provides crucial insights into the key interactions that govern the stereochemical outcome of a reaction. By comparing the energies of diastereomeric transition states, the observed stereoselectivity can be rationalized and predicted.

Investigate the role of the catalyst: DFT can be used to model the interaction of the substrate with the catalyst, helping to understand how the catalyst activates the substrate and controls the stereochemistry. rsc.org

Predict the effects of substrate and catalyst modifications: Computational models can be used to screen different catalysts or to predict how changes in the substrate structure will affect the reactivity and selectivity, thus guiding experimental work.

The following table presents hypothetical relative free energies (in kcal/mol) for two competing diastereomeric transition states in a catalyzed reaction of this compound, as might be determined by DFT calculations.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Diastereomer |

| TS-A (leading to Diastereomer A) | 0.0 | A |

| TS-B (leading to Diastereomer B) | +2.5 |

This table is illustrative. A lower relative free energy for a transition state indicates a faster reaction rate through that pathway, leading to the major product.

By integrating experimental observations with computational studies, a comprehensive understanding of the mechanistic intricacies of this compound transformations can be achieved, paving the way for the development of new and highly selective synthetic methodologies.

Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of reactions involving this compound. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a step-by-step understanding of reaction mechanisms.

In the context of metal-catalyzed reactions, theoretical modeling has been crucial in understanding the role of the catalyst. For instance, in ruthenium-catalyzed propargylic substitution reactions, DFT studies have shown how the catalyst activates the alcohol and facilitates nucleophilic attack. acs.org These models can compare different potential pathways, such as those involving allenylidene or vinylidene intermediates, and determine the most energetically favorable route. The geometry and electronic properties of the transition states can be analyzed to explain observed stereoselectivities. acs.org

The table below presents hypothetical relative free energies for key steps in a modeled acid-catalyzed rearrangement of a tertiary propargyl alcohol, illustrating the type of data generated from computational studies.

| Species/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | This compound + H⁺ | 0.0 |

| TS1 | Transition state for protonation | +5.2 |

| Intermediate 1 | Protonated alcohol | -10.1 |

| TS2 | Transition state for water elimination | +20.5 |

| Intermediate 2 | Allenyl cation | +15.3 |

| TS3 | Transition state for nucleophilic attack by H₂O | +18.7 |

| Intermediate 3 | Allenol intermediate | -5.8 |

| TS4 | Transition state for tautomerization | +12.4 |

| Product | α,β-Unsaturated ketone | -25.0 |

This is an interactive data table based on representative values from theoretical studies of similar reactions.

Prediction of Reactivity and Selectivity in this compound Chemistry

A significant advantage of theoretical studies is their predictive power regarding reactivity and selectivity. By modifying the substituents on the propargylic alcohol or altering the reaction conditions in the computational model, the effects on reaction outcomes can be predicted.

For this compound, computational models can predict the regioselectivity of reactions such as hydration. Acid-catalyzed hydration typically follows Markovnikov's rule, and theoretical calculations can quantify the stability of the possible vinyl carbocation intermediates to explain this preference. chemistrysteps.com In the case of metal-catalyzed hydration, the choice of metal and ligands can invert this selectivity, and computational studies can help in designing catalysts that favor the formation of the anti-Markovnikov product. researchgate.net

Furthermore, in asymmetric catalysis, theoretical models are invaluable for predicting enantioselectivity. For ruthenium-catalyzed reactions of propargylic alcohols, DFT studies have been used to model the transition states leading to different stereoisomers. acs.org By analyzing the steric and electronic interactions between the substrate, catalyst, and nucleophile in the transition state assemblies, the model can predict which enantiomer will be formed preferentially. acs.org For example, substitution at the propargylic position, such as the methyl group in this compound, has been shown computationally to influence and even reverse stereoselectivity compared to unsubstituted propargyl alcohols. acs.org

The following table summarizes the predicted selectivity for different types of transformations that this compound could undergo, based on theoretical studies of analogous systems.

| Reaction Type | Catalyst/Conditions | Predicted Major Product | Basis of Selectivity Prediction |

| Meyer-Schuster Rearrangement | Strong Acid (e.g., H₂SO₄) | 3-Methylhept-3-en-5-one | Stability of the intermediate allenyl cation. |

| Hydration (Markovnikov) | H₂SO₄, HgSO₄ | 3-Methylheptan-3-ol-5-one | Formation of the more substituted vinyl carbocation. chemistrysteps.com |

| Hydration (Anti-Markovnikov) | Ru(II) complexes | 3-Methylheptan-3-ol-4-one | Mechanism involving a ruthenacycle intermediate. researchgate.net |

| Propargylic Substitution | Ru-complex with chiral ligand | (R)- or (S)-substituted product | Steric and electronic interactions in the diastereomeric transition states. acs.org |

This is an interactive data table summarizing predictions based on established theoretical models for propargylic alcohol reactions.

Strategic Applications of 3 Methylhept 4 Yn 3 Ol in Advanced Organic Synthesis

Utilization of 3-Methylhept-4-yn-3-ol as a Versatile Synthetic Synthon for Complex Molecule Construction

This compound is an eight-carbon molecule characterized by two key functional groups: a tertiary hydroxyl group at the C-3 position and a carbon-carbon triple bond between C-4 and C-5. This bifunctionality makes it a highly adaptable synthon for organic chemists. The hydroxyl group can be derivatized or serve as a directing group for subsequent reactions, while the internal alkyne is amenable to a wide range of transformations, including hydrogenation, hydration, halogenation, and various coupling reactions. These reactive sites allow for the controlled and sequential introduction of new functionalities, facilitating the assembly of intricate molecular frameworks from a relatively simple starting material.

Role in the Total Synthesis of Natural Products and Bioactive Compounds

The structural motifs accessible from this compound make it a relevant precursor for molecules with biological activity, particularly in the agrochemical and pharmaceutical sectors.

While this compound is a versatile intermediate, a detailed review of the scientific literature does not indicate its specific application as a direct precursor in the documented total syntheses of the natural products Pestalotin or NK10958P. Synthetic routes to these complex molecules often rely on different strategic bond formations and starting materials.

The utility of this compound as a precursor is clearly demonstrated in the context of agrochemical targets, specifically insect pheromones. Its saturated analogue, 4-methylheptan-3-ol, is a well-known pheromone component for several insect species, where the biological activity is highly dependent on the specific stereochemistry of the molecule. nih.gov The synthesis of all four possible stereoisomers of 4-methylheptan-3-ol highlights the importance of chirality in achieving the desired biological effect, whether for attraction or disruption of mating. nih.gov

The different stereoisomers of 4-methylheptan-3-ol exhibit distinct activities, making their stereoselective synthesis crucial for use in integrated pest management programs. nih.gov For example, the (3S,4S)-isomer is a key aggregation pheromone for the smaller European elm bark beetle (Scolytus multistriatus), while the (3R,4S)-isomer is a trail pheromone for the ant Leptogenis diminuta. nih.gov The ability to synthesize specific stereoisomers allows for the development of species-specific and environmentally benign alternatives to traditional insecticides. nih.gov this compound, through stereoselective reduction of its alkyne and subsequent transformations, represents a potential starting point for accessing these valuable chiral agrochemical targets.

Interactive Data Table: Stereoisomers of 4-Methylheptan-3-ol and their Pheromonal Activity

| Stereoisomer | Insect Species | Type of Pheromone | Biological Effect |

|---|---|---|---|

| (3S,4S) | Scolytus multistriatus (Smaller European elm bark beetle) | Aggregation | Attraction |

| (3S,4S) | Scolytus amygdali (Almond bark beetle) | Aggregation | Main component, attracts beetles |

| (3R,4S) | Leptogenis diminuta (Southeast Asian ant) | Trail | Trail-following |

| (3R,4S) & (3R,4R) | Scolytus amygdali (Almond bark beetle) | --- | Inhibitory |

Development of Specialty Chemicals and Precursors for Advanced Materials

Beyond its potential in bioactive molecule synthesis, this compound is a precursor for specialty chemicals, including functionalized allenes and chiral intermediates that are valuable in both materials science and synthetic chemistry.

Tertiary propargylic alcohols like this compound are excellent precursors for the synthesis of phosphorylated allenes. The reaction typically proceeds through an atom-economical nih.govnih.gov-sigmatropic rearrangement. In this process, the alcohol is first reacted with a chlorophosphine (e.g., diphenylchlorophosphine) to form a propargyl phosphinite intermediate in situ. This unstable intermediate readily undergoes rearrangement to yield a stable allenyl phosphine (B1218219) oxide. These resulting phosphorylated allenes are highly functionalized molecules that can participate in various subsequent reactions, including electrophilic cyclizations to form phosphorus-containing heterocycles, which are of interest in materials and medicinal chemistry.

The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development. As demonstrated by the stereospecific activity of its saturated pheromone analogue, the chiral center at the C-3 position of this compound is of significant synthetic interest. nih.gov The development of methods for the asymmetric synthesis or the chiral resolution of this compound would provide access to valuable chiral building blocks. Techniques such as enzymatic resolution have been successfully applied to resolve racemic secondary alkynols, yielding optically pure enantiomers that are powerful intermediates in asymmetric synthesis. researchgate.net The resulting enantiopure propargylic alcohols can be used to construct complex target molecules with precise stereochemical control, avoiding the need for costly separation steps at later stages of a synthetic sequence.

Advanced Analytical and Spectroscopic Methodologies in 3 Methylhept 4 Yn 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-methylhept-4-yn-3-ol. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete connectivity map of the molecule can be assembled.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons of the two ethyl groups and the methyl group. The hydroxyl proton typically appears as a broad singlet, the position of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy reveals the number of chemically distinct carbon atoms and their hybridization state (sp³, sp², sp). The spectrum of this compound is expected to show eight distinct signals, corresponding to each carbon atom in its asymmetric structure. The two sp-hybridized carbons of the alkyne bond are particularly characteristic, appearing in a unique chemical shift range.

Combined with two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure. In stereochemical studies, NMR can be used to determine diastereomeric excess (de) when a mixture of diastereomers is present, as the different spatial arrangements can lead to slightly different chemical shifts for the nuclei in each stereoisomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on chemical structure and typical shift ranges. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₃ | ~1.0 (triplet) | ~14 |

| C2-H₂ | ~2.2 (quartet) | ~12 |

| C3 | - | ~70 (quaternary, alcohol) |

| C4 | - | ~85 (alkyne) |

| C5 | - | ~80 (alkyne) |

| C6-H₂ | ~1.6 (sextet) | ~30 |

| C7-H₃ | ~0.9 (triplet) | ~13 |

| C3-CH₃ | ~1.4 (singlet) | ~25 |

| C3-OH | Variable (broad singlet) | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum provides direct evidence for its two primary functional groups: the hydroxyl (-OH) group and the internal carbon-carbon triple bond (-C≡C-).

The hydroxyl group is readily identified by a strong, broad absorption band typically appearing in the region of 3600-3300 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The internal alkyne C≡C stretching vibration is expected to produce a weak but sharp absorption band in the range of 2260-2100 cm⁻¹. Its intensity is often low for internal alkynes due to the symmetry of the bond.

IR spectroscopy is also invaluable for monitoring chemical reactions. For instance, during the synthesis of this compound, the disappearance of the carbonyl (~1700 cm⁻¹) peak of a ketone starting material and the appearance of the broad -OH peak would indicate the progress of the reaction.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Alcohol | O-H stretch | 3600 - 3300 | Strong, Broad |

| Alkyl | C-H stretch | 3000 - 2850 | Medium to Strong |

| Alkyne | C≡C stretch | 2260 - 2100 | Weak, Sharp |

| Alcohol | C-O stretch | 1200 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can offer clues to its structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₄O), the molecular weight is 126.20 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 126. Due to the stability of the tertiary carbocation formed upon ionization, this peak should be observable.

The fragmentation pattern provides structural information. Common fragmentation pathways for tertiary alcohols include:

Alpha-cleavage: The loss of an alkyl group attached to the carbon bearing the hydroxyl group. For this molecule, this would result in the loss of a methyl group (CH₃•, 15 Da) leading to a fragment at m/z = 111, or the loss of an ethyl group (C₂H₅•, 29 Da) leading to a fragment at m/z = 97. The cleavage resulting in the most stable carbocation is typically favored.

Dehydration: The loss of a water molecule (H₂O, 18 Da), which is common for alcohols, would produce a fragment ion at m/z = 108.

High-resolution mass spectrometry (HRMS) can determine the molecular formula of the parent ion and its fragments with very high accuracy, further confirming the identity of the compound.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for the isolation, purification, and purity assessment of this compound from reaction mixtures and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. It is ideal for analyzing the volatile components of a mixture. A sample containing this compound would be injected into the GC, where it is vaporized and separated from other components based on boiling point and affinity for the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. This technique is highly effective for determining the purity of a sample and identifying impurities.

Thin Layer Chromatography (TLC) is a quick and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for a larger-scale separation. nju.edu.cn this compound, being a moderately polar alcohol, would be visualized on a TLC plate (typically silica (B1680970) gel) using a suitable stain, and its retention factor (Rf) would be calculated.

Column chromatography is the primary method for purifying this compound on a preparative scale. nju.edu.cn A stationary phase, such as silica gel, is packed into a column, and a solvent system (eluent), often a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is passed through it. The components of the reaction mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure compound.

Specialized Chiral Analytical Methods for Enantiomeric and Diastereomeric Excess Determination

Since the C3 carbon atom in this compound is a stereocenter, the molecule is chiral and exists as a pair of enantiomers, (R)-3-methylhept-4-yn-3-ol and (S)-3-methylhept-4-yn-3-ol. When synthesizing or analyzing this compound in an enantioselective context, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Specialized chiral analytical methods are required for this purpose. The most common technique is chiral chromatography , particularly chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC). These methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess of the mixture. For related compounds like 4-methylheptan-3-ol, chiral GC has been successfully used to determine the ee of all four possible stereoisomers. nih.gov

Future Research Directions and Perspectives for 3 Methylhept 4 Yn 3 Ol Chemistry

Emerging Methodologies for Efficient and Sustainable Synthesis of 3-Methylhept-4-yn-3-ol

The development of efficient and sustainable synthetic routes to chiral molecules like this compound is a cornerstone of modern organic chemistry. Future efforts will likely concentrate on methodologies that offer high atom economy, reduce waste, and utilize environmentally benign reagents and conditions.

One promising avenue is the advancement of asymmetric catalytic synthesis . While classical approaches may rely on stoichiometric chiral reagents, future methods will likely involve the use of catalytic amounts of chiral transition metal complexes or organocatalysts to induce enantioselectivity in the formation of the tertiary alcohol center. For instance, the development of novel ruthenium catalysts for the asymmetric propargylation of ketones could provide a direct and efficient route to enantiopure this compound. uni-halle.denih.gov

Biocatalysis and chemoenzymatic strategies are also set to play a pivotal role. Enzymes, with their inherent chirality and high selectivity, offer a green alternative to traditional chemical catalysts. While not directly applied to this compound, the successful multi-enzymatic synthesis of the related saturated pheromone, 4-methylheptan-3-ol, highlights the potential of this approach. Future research could focus on identifying or engineering enzymes capable of catalyzing the asymmetric addition of an ethyl group to a suitable alkynyl ketone precursor.

Furthermore, the implementation of continuous flow synthesis presents a significant opportunity for the sustainable production of this compound. rsc.orgresearchgate.netacs.org Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for seamless integration of reaction and purification steps. rsc.org This technology could enable the development of highly efficient and scalable processes for the synthesis of this and other alkynyl alcohols.

| Methodology | Potential Advantages for this compound Synthesis |

| Asymmetric Catalysis | High enantioselectivity, reduced waste, catalytic use of chiral sources. |

| Biocatalysis | High specificity, mild reaction conditions, environmentally benign. |

| Continuous Flow Synthesis | Enhanced safety, improved scalability, precise reaction control. |

Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Systems

The internal alkyne and the tertiary alcohol functionalities of this compound provide a rich playground for exploring novel reactivity. Future research will likely focus on the development of new catalytic systems that can selectively activate and transform this molecule in unprecedented ways.

A key area of exploration will be the transition-metal-catalyzed functionalization of the internal alkyne . Recent advances in this field have demonstrated the power of metals like palladium, nickel, and copper to orchestrate a wide array of transformations. acs.orgacs.orgscispace.comproquest.com For this compound, this could involve regioselective hydrofunctionalization reactions to introduce new functional groups across the triple bond, leading to highly substituted and stereochemically complex alkenes. scispace.com The development of catalytic systems that can control the regioselectivity of these additions in an unsymmetrical internal alkyne will be a significant challenge and a major focus. acs.org

Alkyne metathesis is another area with considerable potential for this compound. researchgate.netrsc.orgnsf.govresearchgate.net This powerful carbon-carbon bond-forming reaction could be employed in ring-closing, ring-opening, or cross-metathesis reactions involving our target molecule. This could open up pathways to novel macrocycles and polymers with unique architectures and properties. The design of new, more robust, and user-friendly alkyne metathesis catalysts will be crucial for expanding the scope of this methodology. nsf.gov

Furthermore, the development of catalytic systems that can engage both the alkyne and the alcohol functionalities in cascade reactions will be a frontier of research. For example, ruthenium complexes have been shown to catalyze cascade conversions of propargylic alcohols, and similar strategies could be envisioned for this compound. uni-halle.denih.gov Such reactions could lead to the rapid construction of complex molecular scaffolds from a relatively simple starting material.

| Reaction Type | Potential Transformation of this compound |

| Catalytic Hydrofunctionalization | Synthesis of highly substituted alkenes with controlled stereochemistry. |

| Alkyne Metathesis | Formation of macrocycles and polymers with novel topologies. |

| Cascade Reactions | Rapid construction of complex molecular architectures. |

Expansion of Synthetic Applications in Interdisciplinary Fields, including Chemical Biology and Materials Science

The unique combination of a chiral center, a reactive alkyne, and a hydroxyl group makes this compound an attractive building block for applications beyond traditional organic synthesis.

In materials science , the alkyne functionality can be leveraged for the synthesis of novel polymers and materials . For instance, this compound could serve as a monomer in polymerization reactions, such as alkyne metathesis polymerization, to create polymers with defined stereochemistry and potentially interesting chiroptical or mechanical properties. researchgate.netrsc.orgrsc.orgescholarship.org The internal alkyne can also be used as a cross-linking point in polymer networks, allowing for the tuning of material properties. acs.org The synthesis of cyclic polymers from alkyne monomers is also an emerging area with potential applications in electronics and advanced materials. rsc.orgoborolabs.com

In the realm of chemical biology , the alkyne group serves as a versatile handle for "click" chemistry , a set of biocompatible reactions that are widely used for bioconjugation. nih.govnih.govnd.eduwikipedia.org Derivatives of this compound could be designed as chemical probes to study biological processes. For example, by incorporating this molecule into larger structures that mimic natural lipids or other biomolecules, researchers can use the alkyne tag to visualize, isolate, and identify their cellular targets. nih.govacs.orgfrontiersin.orgnih.govacs.org Alkyne-functionalized probes are becoming increasingly important tools for studying lipid metabolism and protein prenylation. nih.govnih.gov The chirality of this compound could also be exploited to probe stereospecific interactions in biological systems.

The development of alkyne-functionalized chemical probes is a rapidly growing area, with applications in assaying enzyme specificities and in the development of new diagnostic and therapeutic agents. nih.govsigmaaldrich.comthermofisher.com The versatility of propargyl alcohol derivatives in medicinal chemistry further underscores the potential of this compound as a scaffold for the synthesis of bioactive compounds. rawsource.comnordmann.globalrawsource.comnih.govmdpi.com

| Interdisciplinary Field | Potential Application of this compound |

| Materials Science | Monomer for stereoregular polymers, cross-linker for tunable materials. |

| Chemical Biology | Chiral building block for chemical probes, bioconjugation via click chemistry. |

| Medicinal Chemistry | Scaffold for the synthesis of novel therapeutic agents. |

Q & A

Q. How do reaction outcomes for this compound compare to its saturated analog, 3-methylheptan-3-ol?

- Methodological Answer :

| Reaction | This compound | 3-Methylheptan-3-ol |

|---|---|---|

| Oxidation | Forms diketone via alkyne cleavage | Forms ketone (CrO₃/H₂SO₄) |

| Acid Catalysis | Prone to allyl rearrangements | Stable under similar conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.